2-Bromo-4-fluoro-5-methylaniline hydrochloride
Overview
Description
2-Bromo-4-fluoro-5-methylaniline hydrochloride is a chemical compound . It is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions .
Synthesis Analysis
5-Bromo-4-fluoro-2-methylaniline is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions . It possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Molecular Structure Analysis
The molecular formula of this compound is C7H8BrClFN . The molecular weight is 240.5 .Chemical Reactions Analysis
5-Bromo-4-fluoro-2-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical and Chemical Properties Analysis
The physical form of 5-Bromo-2-fluoro-4-methylaniline is a yellow to brown solid or liquid .Scientific Research Applications
Metabolic Studies and Biological Applications
Rat Liver Microsomal Metabolism : A study by Boeren et al. (1992) investigated the metabolism of 2-halogenated 4-methylanilines, closely related to 2-Bromo-4-fluoro-5-methylaniline hydrochloride, in rat liver microsomes using high-performance liquid chromatography (HPLC). The research identified metabolites from side-chain C-hydroxylation and N-hydroxylation, highlighting the compound's biotransformation pathways and its potential applications in studying metabolic processes and toxicology (Boeren et al., 1992).
Synthesis of Antiviral Nucleosides
Antiviral Nucleosides Synthesis : In the realm of antiviral research, Watanabe et al. (1983) discussed the synthesis of 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils, exploring structure-activity relationships against herpes virus. This study suggests the potential of halogenated compounds, including those related to this compound, in synthesizing nucleoside analogs with significant antiviral activities (Watanabe et al., 1983).
Antibacterial and Antifungal Activities
Biological Activity of Derivatives : Abdel‐Wadood et al. (2014) explored the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐Bromo‐4‐fluoroaniline, demonstrating significant broad antibacterial activity against gram-positive and gram-negative bacteria. The study underscores the compound's utility in creating derivatives with potent biological activities, offering avenues for developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Synthesis of Pharmaceutical Intermediates
Practical Synthesis for Flurbiprofen : Qiu et al. (2009) detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This research highlights the relevance of bromo-fluoro compounds in the synthesis of pharmaceutical intermediates, emphasizing their importance in drug manufacturing processes (Qiu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, it can undergo nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-methylaniline hydrochloride . These factors include temperature, pH, and the presence of other substances.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
2-Bromo-4-fluoro-5-methylaniline hydrochloride is used for research purposes . It is one of the key ingredients for the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . This suggests potential applications in cancer research.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCSOCCYOIVHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313588-95-2 | |
Record name | Benzenamine, 2-bromo-4-fluoro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313588-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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